molecular formula C5H7ClOS B1426274 S-(2-Chloroallyl)thioacetate CAS No. 24891-77-8

S-(2-Chloroallyl)thioacetate

Cat. No. B1426274
CAS RN: 24891-77-8
M. Wt: 150.63 g/mol
InChI Key: YJNWQXNLWIKNIM-UHFFFAOYSA-N
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Description

S-(2-Chloroallyl)thioacetate (CACT) is an organic compound used in various fields of research and industry. It has the empirical formula C5H7ClOS and a molecular weight of 150.63 .


Molecular Structure Analysis

The IUPAC name for S-(2-Chloroallyl)thioacetate is S-(2-chloro-2-propenyl) ethanethioate . Its InChI code is 1S/C5H7ClOS/c1-4(6)3-8-5(2)7/h1,3H2,2H3 .

Scientific Research Applications

2. Analytical Chemistry In analytical chemistry, thioacetates are used in the determination of various substances. For instance, Kucherenko et al. (2018) validated a spectrophotometric method for quantifying the composition of S-2,6-diagenoxic acid of 3-methyl-1,2,4-triazolyl-5-thioacetate. This study highlights the role of thioacetates in the accurate and reproducible quantitative analysis in the pharmaceutical field, emphasizing their importance in ensuring consistency and accuracy in analytical methods (Kucherenko et al., 2018).

3. Materials Science In the field of materials science, thioacetates are utilized in the synthesis of nanoparticles and related materials. Hosny and Dahshan (2015) used calcium thioacetate complexes as single-source precursors to synthesize nanoparticles like CdS, SnS2, and HgS. These findings show the potential of thioacetates in facilitating the production of materials with specific properties, useful in various applications such as electronics and photonics (Hosny & Dahshan, 2015).

Safety And Hazards

S-(2-Chloroallyl)thioacetate is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

S-(2-chloroprop-2-enyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClOS/c1-4(6)3-8-5(2)7/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNWQXNLWIKNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718475
Record name S-(2-Chloroprop-2-en-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Chloroallyl)thioacetate

CAS RN

24891-77-8
Record name S-(2-Chloroprop-2-en-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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